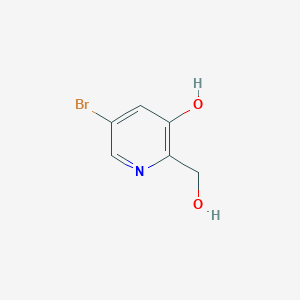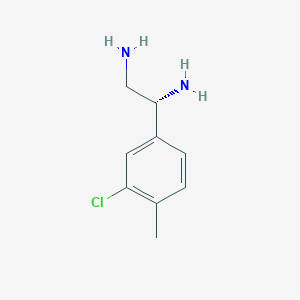
2,3-Dibromo-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-2-methylpropanenitrile is an organic compound with the molecular formula C₃H₃Br₂N It is a nitrile derivative characterized by the presence of two bromine atoms and a nitrile group attached to a methylpropane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dibromo-2-methylpropanenitrile can be synthesized through the bromination of 2-methylpropanenitrile. The reaction typically involves the addition of bromine to the double bond of 2-methylpropanenitrile under controlled conditions. The reaction is carried out in an inert solvent such as chloroform or carbon tetrachloride, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale bromination reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The nitrile group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Potassium tert-Butoxide: Used in substitution reactions to replace bromine atoms with tert-butyl groups.
Sodium Hydride: Employed in elimination reactions to form alkenes.
Hydrogen Cyanide: Utilized in addition reactions with the nitrile group.
Major Products Formed
Substituted Derivatives: Formed by replacing bromine atoms with other functional groups.
Alkenes and Alkynes: Produced through elimination reactions.
Hydroxynitriles: Resulting from addition reactions with the nitrile group.
Aplicaciones Científicas De Investigación
2,3-Dibromo-2-methylpropanenitrile has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitrile functionalities into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and polymers.
Mecanismo De Acción
The mechanism of action of 2,3-dibromo-2-methylpropanenitrile involves its interaction with nucleophiles and electrophiles. The bromine atoms and the nitrile group are key reactive sites that participate in various chemical reactions. The compound can act as an electrophile in substitution and addition reactions, where it accepts electrons from nucleophiles. Additionally, the nitrile group can undergo nucleophilic addition, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-2-methylpropane: Similar in structure but lacks the nitrile group.
2,3-Dibromo-2-methylpropanamide: Contains an amide group instead of a nitrile group.
2,3-Dibromo-2-methylpropanoic Acid: Features a carboxylic acid group in place of the nitrile group.
Uniqueness
2,3-Dibromo-2-methylpropanenitrile is unique due to the presence of both bromine atoms and a nitrile group, which confer distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking these functional groups.
Propiedades
Fórmula molecular |
C4H5Br2N |
|---|---|
Peso molecular |
226.90 g/mol |
Nombre IUPAC |
2,3-dibromo-2-methylpropanenitrile |
InChI |
InChI=1S/C4H5Br2N/c1-4(6,2-5)3-7/h2H2,1H3 |
Clave InChI |
DXHRQZSQIGGFEL-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)(C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylthieno[3,2-c]pyridine-4-carboxylicacid](/img/structure/B13034864.png)
![Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13034870.png)

![(3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid](/img/structure/B13034875.png)
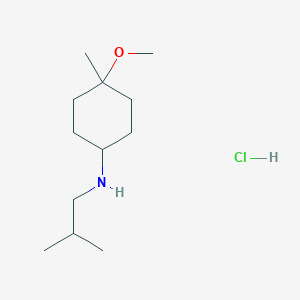
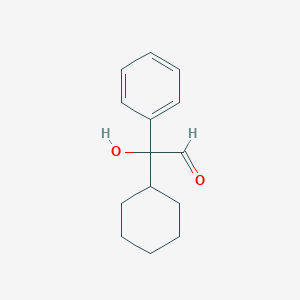
![7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13034917.png)

![(1S,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13034928.png)
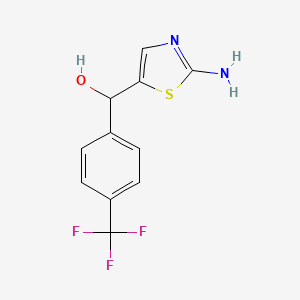
![N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13034939.png)
